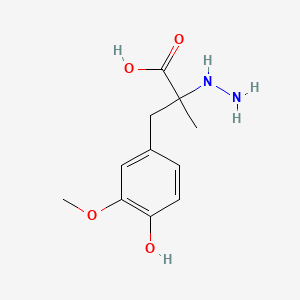

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes hydrazine, hydroxy, and methoxy functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the hydrazinyl and methylpropanoic acid groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.

Reduction: The hydrazinyl group can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine compounds.

Applications De Recherche Scientifique

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

One of the notable applications of 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is its use in HPLC for the analysis and separation of pharmaceutical compounds. The compound can be effectively analyzed using a reverse phase HPLC method that employs a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Biochemical Applications

3. Enzyme Inhibition Studies

The unique structure of this compound suggests it may act as an enzyme inhibitor. Compounds with hydrazine moieties have been studied for their ability to inhibit various enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: HPLC Method Development

In a study focusing on the analytical capabilities of this compound, researchers developed a robust HPLC method that demonstrated high sensitivity and specificity for the compound. This method was successfully applied to analyze pharmaceutical formulations containing the compound, highlighting its practical utility in quality control processes .

Case Study 2: Anti-Cancer Research

While direct studies on the specific effects of this compound are sparse, related hydrazine derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro. Future research could focus on synthesizing this compound and evaluating its biological activity against various cancer cell lines to explore its therapeutic potential .

Mécanisme D'action

The mechanism by which 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxy and methoxy groups also contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.

3-(4-Hydroxyphenyl)propionic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, also known as (RS)-3-O-Methylcarbidopa, is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, antioxidant activity, and cytotoxic effects based on various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4 and is categorized as a monocarboxylic acid with significant structural features that contribute to its biological activities. Its structure includes a hydrazine moiety and a methoxy-substituted phenol, which are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 - 7.81 | 3.91 - 15.62 |

| Enterococcus faecalis ATCC 29212 | 3.91 - 15.62 | 7.81 - 31.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 - 31.25 | 15.62 - 62.5 |

The compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria, demonstrating both bacteriostatic and bactericidal effects with MBC/MIC ratios ranging from 1 to 4, indicating effective bactericidal action .

DNA Interaction and Cleavage

The interaction of this compound with DNA has been investigated using gel electrophoresis and UV-Vis spectroscopy. The findings indicate that it can cleave DNA in both hydrolytic and oxidative manners without the need for external agents:

- DNA Binding : The compound interacts with Calf Thymus DNA through electrostatic binding.

- Cleavage Mechanism : Hydrolytic cleavage was observed, confirming the compound's ability to induce DNA damage, which is significant in the context of anticancer activity .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging method, where the compound demonstrated considerable free radical scavenging ability comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various cancer cell lines, revealing that:

- The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cell lines.

- At concentrations of 50 µM to 100 µM, it caused approximately 37% to 50% cell death in cervical cancer cells (HeLa), indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that the compound had significant antimicrobial effects against both standard bacterial strains and clinical isolates of MRSA, suggesting its potential use in treating resistant infections .

- DNA Cleavage Mechanism : Research indicated that the compound could cleave DNA strands effectively, which may contribute to its anticancer properties by inducing apoptosis in malignant cells .

- Comparative Analysis : In comparative studies with other synthesized acylhydrazones, this compound showed superior antibacterial activity against a wider range of pathogens, reinforcing its potential as a lead compound for further pharmaceutical development .

Propriétés

IUPAC Name |

2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXQBQCMOVXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.